Introduction: The Pyrazolo[1,5-a]triazine Scaffold as a Privileged Structure in Medicinal Chemistry
Introduction: The Pyrazolo[1,5-a]triazine Scaffold as a Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one (CAS Number: 40535-06-6)
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]triazine core, a nitrogen-rich heterocyclic system, has garnered significant attention in medicinal chemistry as a bioisosteric analog of endogenous purines.[1] This structural similarity allows compounds based on this scaffold to interact with a wide array of biological targets, particularly enzymes and receptors that recognize purine-based ligands.[2] The strategic modification of this core structure has led to the development of numerous derivatives with potent and diverse pharmacological activities. Notably, the pyrazolo[1,5-a]triazine framework is a key component in the design of kinase inhibitors, which are at the forefront of targeted cancer therapy.[3] This guide focuses on a specific, yet foundational, member of this class: 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one. We will delve into its chemical identity, synthesis, and the established biological potential of its parent scaffold, providing a comprehensive resource for researchers engaged in drug discovery and development.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of a compound is fundamental to its application in research and development. This section outlines the key identifiers and characteristics of 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one.
| Property | Value | Source(s) |
| CAS Number | 40535-06-6 | [4][5] |
| Molecular Formula | C₆H₆N₄O | [5] |
| Molecular Weight | 150.14 g/mol | [5] |
| IUPAC Name | 8-methylpyrazolo[1,5-a]-1,3,5-triazin-4(3H)-one | N/A |
| Synonyms | 2-methyl-5H-pyrazolo[1,5-d][2][4][6]triazin-4-one | [5] |
| Melting Point | Not explicitly reported. For reference, the related derivative 8-methyl-2-(methylsulfanyl)pyrazolo[1,5-a][3][4][5]triazin-4(3H)-one has a melting point of 186–188 °C. | [6] |
| Solubility | Data not available in the reviewed literature. Generally, such heterocyclic compounds exhibit solubility in polar organic solvents like DMSO and DMF. | N/A |
Synthesis of 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one
The synthesis of the pyrazolo[1,5-a][3][4][5]triazine core is well-established, with the most common approach being the annelation of a 1,3,5-triazine ring onto a pyrazole scaffold.[2] A particularly efficient method for constructing this heterocyclic system involves a microwave-assisted, one-pot sequential reaction, which offers advantages in terms of reaction time and yield.[6]
Key Starting Material: 3-Amino-5-methylpyrazole
The primary precursor for the synthesis of the target compound is 3-amino-5-methylpyrazole. This can be prepared through the reaction of cyanoacetone or its alkali metal salt with hydrazine or a hydrazinium salt.[7]
Synthetic Workflow: Cyclocondensation Approach
The following protocol is adapted from the microwave-assisted synthesis of 8-substituted 2-(methylsulfanyl)pyrazolo[1,5-a][3][4][5]triazin-4(3H)-ones. To obtain the target compound without the 2-methylsulfanyl group, the reaction sequence would be modified to utilize a different cyclizing agent, such as urea or a related synthon, in a cyclocondensation reaction with 3-amino-5-methylpyrazole.
Caption: Synthetic pathway for 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one.
Detailed Protocol (Hypothetical Adaptation):
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Preparation of 3-Amino-5-methylpyrazole:
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To a solution of sodium cyanoacetone in a suitable solvent (e.g., toluene), an equimolar amount of a hydrazinium salt (e.g., hydrazinium monohydrochloride) is added.
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The mixture is refluxed with a water separator until the theoretical amount of water is collected.
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After cooling, the precipitated inorganic salt is removed by filtration.
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The filtrate is concentrated and the crude 3-amino-5-methylpyrazole is purified, typically by distillation under reduced pressure.[7]
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Cyclocondensation to form 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one:
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An equimolar mixture of 3-amino-5-methylpyrazole and urea (or a suitable equivalent like ethyl carbamate) is heated in a high-boiling point solvent or under neat conditions.
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The reaction progress is monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration.
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The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
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Note: This is a generalized protocol. The specific reaction conditions, such as temperature, reaction time, and catalyst, would require optimization for this specific transformation.
Biological Activity and Therapeutic Potential
While specific quantitative biological data for 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one is not extensively reported in the available literature, the broader class of pyrazolo[1,5-a][3][4][5]triazine derivatives has demonstrated significant potential in several therapeutic areas, primarily in oncology and infectious diseases.
Anticancer Activity
The pyrazolo[1,5-a]triazine scaffold is a well-recognized "privileged structure" in the development of kinase inhibitors.[3] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.
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Cyclin-Dependent Kinase (CDK) Inhibition: Numerous studies have highlighted the potential of pyrazolo[1,5-a]triazine derivatives as inhibitors of CDKs, which are key drivers of the cell cycle.
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Derivatives have been synthesized and shown to be potent inhibitors of CDK7, a kinase involved in both cell cycle regulation and transcription.[1] Inhibition of CDK7 has shown therapeutic promise in preclinical models of Pancreatic Ductal Adenocarcinoma (PDAC), where it can induce apoptosis and enhance the efficacy of standard chemotherapies.[1]
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Other derivatives have been designed as inhibitors of CDK2, another critical cell cycle kinase.
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Caption: Mechanism of action for pyrazolo[1,5-a]triazine CDK7 inhibitors.
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Thymidine Phosphorylase (TP) Inhibition: Certain pyrazolo[1,5-a][3][4][5]triazine-2-thioxo-4-ones have been identified as potent inhibitors of thymidine phosphorylase, an enzyme that is upregulated in many tumors and promotes tumor growth and metastasis.[5] The most potent compounds in this series exhibit inhibitory activity in the nanomolar range.[5]
Antimicrobial Properties
In addition to their anticancer potential, various fused pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-c]triazine derivatives have been synthesized and evaluated for their antimicrobial activity.[8] Studies have shown that some of these compounds exhibit good antibacterial and antifungal properties, making this scaffold a promising starting point for the development of new anti-infective agents.[8]
Applications in Drug Discovery and Development
The 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one core represents a fundamental building block for the synthesis of more complex and potent therapeutic agents. Its amenability to chemical modification at various positions on the bicyclic ring system allows for the generation of extensive compound libraries for high-throughput screening.
Key areas of application include:
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Lead Compound for Kinase Inhibitors: The established activity of this scaffold against various kinases makes it an attractive starting point for the design of novel, selective inhibitors for cancer therapy.
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Development of Anti-infective Agents: The demonstrated antimicrobial activity of related compounds suggests that derivatives of 8-Methylpyrazolo[1,5-a]triazin-4(3H)-one could be explored for the treatment of bacterial and fungal infections.
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Agrochemicals: The biological activity of this class of compounds may also be harnessed for applications in agriculture, such as the development of novel pesticides and herbicides.[5]
Conclusion and Future Directions
8-Methylpyrazolo[1,5-a]triazin-4(3H)-one is a foundational molecule within a therapeutically significant class of heterocyclic compounds. While detailed biological data for this specific entity is limited in the public domain, the extensive research on its derivatives underscores the immense potential of the pyrazolo[1,5-a]triazine scaffold. The synthetic routes are well-established, allowing for the accessible production of this and related compounds for further investigation. Future research should focus on the systematic biological evaluation of this core structure to fully elucidate its pharmacological profile and to provide a baseline for the rational design of next-generation inhibitors targeting kinases and other key enzymes in human disease.
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Samir, N. A., et al. (2019). Design, Synthesis and Molecular Docking of Novel pyrazolo[1,5-a][3][4][5]triazine Derivatives as CDK2 Inhibitors. Bioorganic Chemistry, 92, 103239. Available from: [Link]
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Abdel-Wahab, B. F., et al. (2015). New pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c]-[2][4][6]triazine derivatives: synthesis and antimicrobial activity evaluation. Journal of Chemical and Pharmaceutical Research, 7(7), 1218-1222. Available from: [Link]
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Carbone, D., et al. (2023). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. ChemMedChem, e202300448. Available from: [Link]
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Abdel-Rahman, A. A.-H., et al. (2019). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Anti-Cancer Agents in Medicinal Chemistry, 19(15), 1861-1871. Available from: [Link]
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